7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
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Overview
Description
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of benzoxazole, piperazine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Benzoxazole Intermediate: This involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole.
Alkylation: The benzoxazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting 3-chlorophenylpiperazine with the alkylated benzoxazole intermediate.
Purine Ring Formation: The final step involves the cyclization of the intermediate with a suitable purine precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the piperazine moiety can be reduced to an amine.
Substitution: The chlorine atom in the piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with neurotransmitter receptors, altering their activity and affecting signal transduction pathways.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid
- N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]acetamide
Uniqueness
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of benzoxazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24ClN7O3S |
---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O3S/c1-30-21-20(22(34)29-24(30)35)33(13-14-37-25-27-18-7-2-3-8-19(18)36-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
InChI Key |
WHXSGIZEHXLRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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